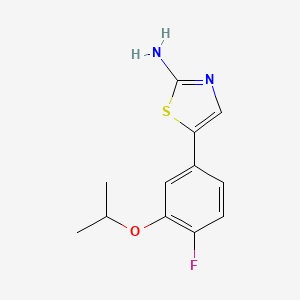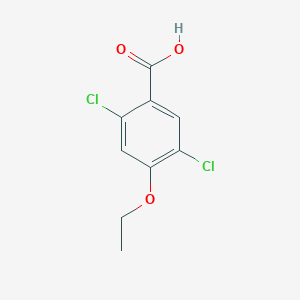![molecular formula C24H19F6S2Sb B14758786 Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its reactivity and stability under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide typically involves the reaction of diphenyl sulfide with phenylthiophenyl sulfonium salts in the presence of hexafluorostiboranuide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can induce oxidative stress, leading to cellular damage and apoptosis. It also interacts with specific pathways involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate: Similar in structure but differs in the counterion, which can affect its reactivity and applications.
Phenyl sulfonylacetophenone: Shares some chemical properties but has different applications and reactivity.
Uniqueness
Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is unique due to its specific counterion (hexafluorostiboranuide), which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C24H19F6S2Sb |
|---|---|
Peso molecular |
607.3 g/mol |
Nombre IUPAC |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C24H19S2.6FH.Sb/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
RGGJLVAAEOPMHO-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


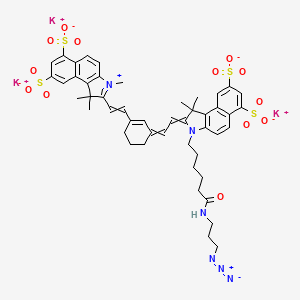
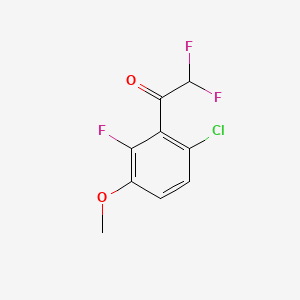
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
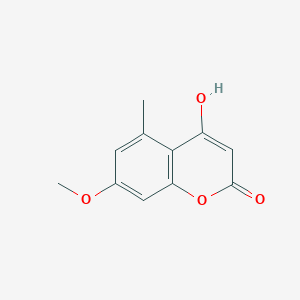
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
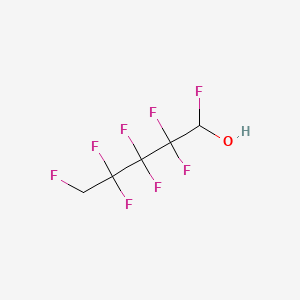

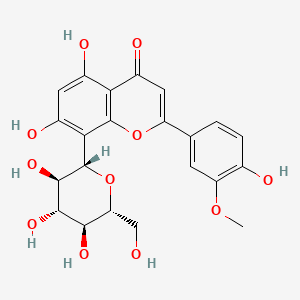
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
